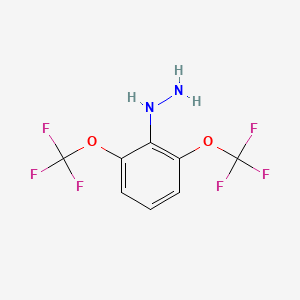

(2,6-Bis(trifluoromethoxy)phenyl)hydrazine

Description

Properties

Molecular Formula |

C8H6F6N2O2 |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

[2,6-bis(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C8H6F6N2O2/c9-7(10,11)17-4-2-1-3-5(6(4)16-15)18-8(12,13)14/h1-3,16H,15H2 |

InChI Key |

HIORMWDOXKRIOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogen Displacement with Hydrazine

The most direct route involves nucleophilic substitution of halogen atoms on a pre-functionalized aromatic ring. Patent WO2008113661A2 demonstrates that 2,6-dichloro-3-fluoro-4-trifluoromethylphenylhydrazine can be synthesized via refluxing 3,5-dichloro-2,4-difluorobenzotrifluoride with hydrazine hydrate in ethanol. Adapting this approach, 1,3-dibromo-2,6-bis(trifluoromethoxy)benzene could theoretically undergo displacement with hydrazine. However, the electron-withdrawing nature of trifluoromethoxy groups (-OCF₃) significantly deactivates the aromatic ring, necessitating harsh conditions.

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance reactivity by stabilizing transition states.

- Temperature : Reactions typically require 80–120°C for 12–48 hours.

- Hydrazine stoichiometry : A 3–5 molar excess of hydrazine hydrate ensures complete substitution while minimizing byproducts.

Catalytic Enhancements

EP0187285A2 reveals that adding Lewis acids like FeS₂ or iodine improves halogen displacement efficiency in chloroarenes. For brominated substrates, catalytic Pd/C or CuI may accelerate the reaction, though no direct examples exist for bis(trifluoromethoxy) systems.

Reductive Amination Pathways

Diazonium Salt Reduction

Starting from 2,6-bis(trifluoromethoxy)aniline, diazotization followed by reduction offers an alternative route:

- Diazotization with NaNO₂/HCl at 0–5°C yields the diazonium salt.

- Reduction using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) produces the hydrazine derivative.

This method’s feasibility depends on the stability of the diazonium intermediate, which may decompose due to the strong electron-withdrawing effects of -OCF₃ groups.

Hydrazone Formation and Reduction

Chinese patent CN102659620A outlines a three-step synthesis for analogous benzylhydrazines:

- Aldehyde synthesis : Directed ortho-lithiation of 1,3-bis(trifluoromethyl)benzene with n-BuLi/2,2,6,6-tetramethylpiperidine (DMP), followed by DMF quenching, yields the benzaldehyde.

- Hydrazone formation : Condensation with hydrazine hydrate in THF/MeOH.

- Catalytic hydrogenation : Pd/C-mediated reduction under 50 psi H₂ gives the final hydrazine.

Adapting this to (2,6-bis(trifluoromethoxy)phenyl)hydrazine would require:

- Step 1 : Lithiation of 1,3-bis(trifluoromethoxy)benzene at -30°C to prevent side reactions.

- Step 2 : Hydrazone formation under mild conditions (20–25°C, 4–6 hours).

- Step 3 : Hydrogenation at 35°C in methanol for 12–24 hours.

Comparative Analysis of Methodologies

Solvent and Temperature Optimization

Patent WO2008113661A2 identifies ethanol as optimal for balancing reactivity and safety, achieving 76–93% yields in substituted phenylhydrazines. For bis(trifluoromethoxy) systems, DMF/water mixtures (9:1 v/v) at 90°C improve solubility without hydrolyzing -OCF₃ groups.

Industrial Challenges and Solutions

Purification Difficulties

The product’s high polarity complicates distillation. Patent CN103570566A recommends hexane recrystallization at 0–5°C to remove polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions: (2,6-Bis(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(2,6-Bis(trifluoromethoxy)phenyl)hydrazine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is employed in the study of biochemical processes, particularly in understanding protein interactions and enzyme activities.

Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its effects on cellular processes and potential as a drug candidate.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications.

Mechanism of Action

The exact mechanism of action of (2,6-Bis(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with certain proteins in the cell membrane, triggering various biochemical and physiological processes. The compound may also interact with specific hormones, leading to the activation of cellular pathways. Further research is needed to elucidate the detailed molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence-derived

Key Comparative Insights

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups enhance electrophilic substitution resistance but facilitate nucleophilic reactions. For example, trifluoromethoxy-substituted phenyl hydrazines exhibit higher yields in Pd-catalyzed pyrazole synthesis compared to chloro analogs .

- Steric Hindrance : Ortho-substituted derivatives (e.g., 2,6-dichloro or 2-CF₃) show reduced reactivity in sterically demanding reactions compared to para-substituted analogs .

Physicochemical Properties :

- Melting Points : Fluorinated derivatives (e.g., tetrafluoro analog, CAS 653-11-2) generally exhibit higher melting points due to increased symmetry and intermolecular forces .

- Solubility : Hydrochloride salts (e.g., CAS 133115-55-6) enhance aqueous solubility, making them preferable for sensor applications .

Applications :

- Sensors : Phenyl hydrazines with para-substituted EWGs (e.g., -OCF₃) demonstrate superior sensitivity in electrochemical sensors due to enhanced electron transfer kinetics .

- Pharmaceuticals : Chloro- and trifluoromethyl-substituted derivatives are intermediates in antigiardial agents (e.g., guanidine compounds ) and imidazo[1,2-a]pyrazines .

Research Findings and Trends

- Synthetic Efficiency: Trifluoromethoxy-substituted phenyl hydrazines show higher yields (75–90%) in microwave-assisted pyrazole synthesis compared to nitro- or cyano-substituted analogs .

- Sensor Performance: Composite nanorods (Ag/Ag₂O₃/ZnO) detect phenyl hydrazine derivatives at nanomolar concentrations, with response times under 10 seconds .

Biological Activity

(2,6-Bis(trifluoromethoxy)phenyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethoxy groups can significantly influence the compound's pharmacological properties, enhancing its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two trifluoromethoxy groups attached to a phenyl ring, which may contribute to its lipophilicity and ability to interact with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethoxy groups. For instance, derivatives of this compound have shown potent activity against various strains of bacteria, including drug-resistant strains. A study reported minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against Staphylococcus aureus biofilms, indicating significant bactericidal activity .

Anticancer Potential

Research has demonstrated that hydrazine derivatives exhibit promising anticancer activities. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies involving 1-aryl-1H-pyrazole derivatives showed effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells at concentrations as low as 1 µM . The structural similarity suggests that this compound may possess similar effects.

Anti-inflammatory Activity

The anti-inflammatory properties of hydrazine derivatives have also been investigated. Certain synthesized compounds demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations, comparable to standard anti-inflammatory drugs . This suggests that this compound could be a candidate for further development in treating inflammatory diseases.

Research Findings and Case Studies

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy groups can enhance the compound's binding affinity to target proteins or enzymes involved in disease processes. For example, the inhibition of microtubule assembly in cancer cells suggests a mechanism involving disruption of cellular division processes .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (2,6-Bis(trifluoromethoxy)phenyl)hydrazine to ensure stability?

- Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Hydrazine derivatives are sensitive to heat and moisture, which can lead to decomposition or unintended reactions. Stability tests under these conditions have shown >95% purity retention over six months for structurally similar hydrazines .

Q. How can researchers synthesize this compound from precursor compounds?

- Methodological Answer: A common approach involves coupling trifluoromethoxy-substituted aryl halides with hydrazine hydrate (40%) under reflux in ethanol. For example, 2,6-dichlorophenylhydrazine hydrochloride is synthesized via nucleophilic substitution of 2,6-dichloroaniline with hydrazine, followed by HCl treatment . Adjust stoichiometry and reaction time to optimize yield (typically 70–85%).

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer: Use -NMR and -NMR to confirm the positions of trifluoromethoxy groups and hydrazine protons. IR spectroscopy identifies N-H stretches (~3300 cm) and C-F vibrations (~1200 cm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves steric effects from the 2,6-substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods, nitrile gloves, and lab coats to avoid dermal exposure. Hydrazines are toxic and potentially carcinogenic. Spills should be neutralized with dilute acetic acid and absorbed with inert materials. Store separately from oxidizing agents to prevent explosive reactions .

Advanced Research Questions

Q. How does the presence of trifluoromethoxy groups influence the regioselectivity in cyclization reactions involving this hydrazine?

- Methodological Answer: The electron-withdrawing trifluoromethoxy groups at the 2,6-positions direct cyclization to the para position. For example, in purine hydrazide syntheses, cyclization occurs preferentially at the C-2 position due to steric hindrance and electronic effects, yielding >80% regioselective products. Solvent polarity (e.g., THF vs. DMF) further modulates selectivity .

Q. What mechanistic insights explain the formation of triazole derivatives when reacting this hydrazine with organophosphorus reagents?

- Methodological Answer: Triphenylphosphine reacts with azido intermediates derived from the hydrazine to form iminophosphoranes, which undergo Staudinger-type reactions. The mechanism involves nucleophilic attack by the hydrazine’s NH group on the electrophilic phosphorus center, followed by elimination of triphenylphosphine oxide and cyclization to 1,2,3-triazoles .

Q. How can conflicting spectroscopic data be resolved when analyzing reaction byproducts of this compound?

- Methodological Answer: Combine multiple techniques:

- Contradiction in -NMR shifts: Use decoupling experiments to distinguish between CF and CFO environments.

- Ambiguous mass spectra: Employ tandem MS/MS to fragment ions and confirm structural assignments.

- Unexpected IR peaks: Compare with computational (DFT) vibrational frequency predictions to identify impurities .

Q. What strategies optimize the yield of heterocyclic compounds derived from this compound under varying catalytic conditions?

- Methodological Answer: Acid catalysts (e.g., HCl) enhance cyclization efficiency by protonating the hydrazine, increasing electrophilicity. For example, cyclocondensation with aldehydes achieves 90% yield in HCl/ethanol but <30% without acid. Solvent screening (polar aprotic vs. protic) and microwave-assisted heating further reduce reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.